

CAS number and molecular structure of 6-Fluorochroman

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Fluorochroman

Cat. No.: B116937

[Get Quote](#)

An In-Depth Technical Guide to **6-Fluorochroman**: Synthesis, Properties, and Applications in Drug Discovery

Abstract

6-Fluorochroman, a fluorinated heterocyclic compound, serves as a critical structural motif and key intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of **6-Fluorochroman**, including its chemical identity, molecular structure, synthesis protocols, physicochemical properties, and significant applications, particularly in the field of drug development. Designed for researchers, medicinal chemists, and professionals in the pharmaceutical industry, this document synthesizes technical data with practical insights to facilitate its effective use in research and development.

Chemical Identity and Molecular Structure

6-Fluorochroman, also known as 6-Fluoro-3,4-dihydro-2H-1-benzopyran, is a fluorinated derivative of the chroman ring system. The strategic incorporation of a fluorine atom onto the benzopyran core significantly influences the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a valuable building block in medicinal chemistry.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Identifier	Value	Source
CAS Number	82070-01-7	[4]
Molecular Formula	C ₉ H ₉ FO	[4]
Molecular Weight	152.17 g/mol	[4]
IUPAC Name	6-Fluoro-3,4-dihydro-2H-1-benzopyran	[4]

Molecular Structure:

Figure 1. The molecular structure of **6-Fluorochroman**, highlighting the chroman ring system and the fluorine substituent at the 6-position.

Synthesis and Characterization

The synthesis of **6-Fluorochroman** and its derivatives often involves multi-step chemical processes designed to achieve high yields and purity.[\[5\]](#) A common synthetic pathway involves the reduction of a corresponding chromone precursor. While specific protocols for the direct synthesis of the parent **6-Fluorochroman** are proprietary or less commonly published, the synthesis of a key derivative, **6-Fluorochroman-2-carboxylic acid**, is well-documented and provides insight into the core chemical transformations.

General Synthesis Route for **6-Fluorochroman** Derivatives

A prevalent method for synthesizing the **6-fluorochroman** core involves the catalytic hydrogenation of a 6-fluorochromone precursor.[\[6\]](#)[\[7\]](#) This process effectively reduces the ketone and double bond within the pyran ring to yield the saturated chroman structure.

[Click to download full resolution via product page](#)

Diagram 1: Generalized workflow for the synthesis of a **6-Fluorochroman** derivative via catalytic hydrogenation.

Detailed Experimental Protocol: Synthesis of 6-Fluorochroman-2-carboxylic acid

The following protocol is a representative example of the synthesis of a key **6-fluorochroman** intermediate.

Materials:

- 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid
- Palladium on carbon (Pd/C, 5% wet basis)
- Glacial Acetic Acid
- Hydrogen (H₂) gas
- Nitrogen (N₂) gas
- Petroleum Ether
- Autoclave reactor
- Filtration apparatus
- Rotary evaporator

Procedure:

- Reactor Charging: In a high-pressure autoclave, combine 30g of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5g of wet Pd/C catalyst, and 500 mL of glacial acetic acid.[7]
- Inerting: Seal the autoclave and purge the system with nitrogen gas three times to establish an inert atmosphere.[7]
- Hydrogenation: Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa. Heat the mixture to 70-80°C with continuous stirring.[6][7]
- Reaction Monitoring: Maintain the hydrogen pressure at 2.0 MPa. The reaction is considered complete when hydrogen uptake ceases, indicated by a stable reactor pressure for at least 30 minutes.[7] Progress can also be monitored by Thin Layer Chromatography (TLC).[6]
- Work-up: After completion, cool the reactor, release the excess hydrogen pressure, and filter the reaction mixture to recover the Pd/C catalyst.[7]
- Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the glacial acetic acid. Induce crystallization of the crude product by adding a non-polar solvent like petroleum ether.[6][7]
- Drying: Collect the resulting white crystalline solid by filtration and dry under vacuum to yield the final product, **6-Fluorochroman-2-carboxylic acid**.[7] Yields for this method are reported to be high, often exceeding 88%, with excellent purity.[6]

Spectroscopic Characterization

Characterization of **6-Fluorochroman** and its derivatives relies on standard spectroscopic techniques to confirm the molecular structure and assess purity.

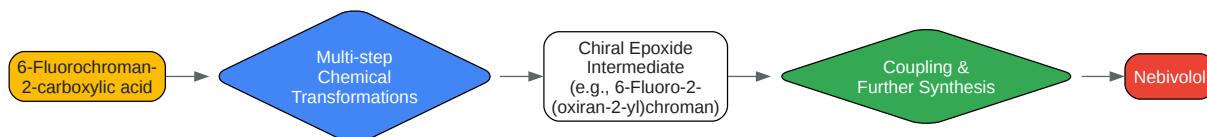
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for elucidating the structure. For instance, in the ^1H NMR spectrum of **6-Fluorochroman-2-carboxylic acid**, characteristic signals include multiplets for the aromatic protons and distinct signals for the protons on the chroman ring.[7]

- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.[7][8][9]
- Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule, such as the carboxylic acid in derivatives.[8][9]

A reference ^1H and ^{13}C NMR dataset for the related compound (2S,2R)-(6-fluoro-2-chromanyl)oxirane in DMSO-d6 provides a benchmark for researchers to verify the identity and purity of synthesized samples.[10]

Physicochemical Properties

The physical and chemical properties of a molecule are fundamental to its behavior in biological systems and its suitability for drug development.[11][12] The fluorine atom in **6-Fluorochroman** influences properties such as lipophilicity and metabolic stability.[2]


Property	Value (for 6-Fluorochroman-2-carboxylic acid)	Source
Melting Point	129.2-130.3 °C	[13][14]
Boiling Point (Predicted)	358.0 ± 42.0 °C	[13][14]
Density (Predicted)	1.364 ± 0.06 g/cm ³	[13][14]
pKa (Predicted)	3.05 ± 0.20	[13][14]
Solubility	Low in water; soluble in DMSO and Methanol (slightly)	[14]
Appearance	White to off-white solid/crystalline powder	[14][15]

Applications in Drug Discovery and Development

The **6-Fluorochroman** scaffold is a privileged structure in medicinal chemistry, primarily due to its presence in several important pharmaceutical agents.[16]

Key Intermediate in Nebivolol Synthesis

The most prominent application of **6-Fluorochroman** derivatives is as a crucial intermediate in the synthesis of Nebivolol.[5][15][17][18] Nebivolol is a highly cardioselective beta-1 adrenergic receptor blocker used for the treatment of hypertension.[15][17][18] The **6-fluorochroman** moiety is essential for the drug's selective binding to its target receptor, which contributes to its therapeutic efficacy in lowering blood pressure.[15]

[Click to download full resolution via product page](#)

Diagram 2: Simplified role of **6-Fluorochroman** derivatives in the synthetic pathway of Nebivolol.

Exploration of Other Biological Activities

Beyond its role in cardiovascular drugs, the **6-fluorochroman** scaffold has been investigated for other therapeutic applications.

- Antibacterial Agents: Novel benzimidazole derivatives incorporating the **6-fluorochroman** moiety have been synthesized and evaluated for their antibacterial properties. Some of these compounds showed promising activity against *Salmonella typhimurium*.[19]
- 5-HT1A Receptor Antagonists: A series of **6-fluorochroman** derivatives have been prepared and assessed as potential antagonists for the 5-HT1A receptor, which is a target for neurological and psychiatric disorders.[20]
- General Bioactive Molecules: The chroman structural unit is present in many bioactive molecules, including those with anti-inflammatory and hypoglycemic activities, suggesting a broad potential for **6-fluorochroman** derivatives in various therapeutic areas.[21]

The strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate the pKa of nearby functional groups,

thereby affecting the molecule's pharmacokinetic and pharmacodynamic profiles.[\[3\]](#)

Conclusion

6-Fluorochroman is a compound of significant interest to the scientific and pharmaceutical communities. Its unique structural and electronic properties, conferred by the fluorinated chroman core, make it an invaluable building block for the synthesis of complex, high-value molecules. Its established role as a key intermediate in the production of Nebivolol underscores its importance in modern medicine. Continued research into the synthesis and application of novel **6-Fluorochroman** derivatives holds considerable promise for the discovery and development of new therapeutic agents across a range of diseases.

References

- Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Synthesis of **6-Fluorochromane**-2-carboxylic Acid. [\[Link\]](#)
- Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of **6-Fluorochromane**-2-carboxylic Acid. [\[Link\]](#)
- National Institutes of Health. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [\[Link\]](#)
- Pharmaffiliates. CAS No : 793669-26-8 | Product Name : (RS)-6-Fluoro-2-[(SR)-oxiran-2-yl]chroman. [\[Link\]](#)
- PubMed. Synthesis and anti-bacterial activity of some novel 2-(**6-fluorochroman-2-yl**)-1-alkyl/acyl/aroyl-1H-benzimidazoles. [\[Link\]](#)
- International Union of Crystallography. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [\[Link\]](#)
- ResearchGate. (PDF) Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. [\[Link\]](#)
- Google Patents. CN104072470A - Preparation method of **6-fluorochromane**-2-formic acid.
- Ningbo Inno Pharmchem Co., Ltd. The Role of **6-Fluorochromane**-2-Carboxylic Acid in Advancing Pharmaceutical Development. [\[Link\]](#)
- PubChem. (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. [\[Link\]](#)
- PubMed. Synthesis and pharmacological characterization of novel **6-fluorochroman** derivatives as potential 5-HT1A receptor antagonists. [\[Link\]](#)
- Taylor & Francis. Biological activity – Knowledge and References. [\[Link\]](#)
- National Center for Biotechnology Information.
- ERIC.
- ChemBK. **6-FluorochroMane**-2-carboxylic. [\[Link\]](#)

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [\[Link\]](#)
- ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [\[Link\]](#)
- ResearchGate. Physicochemical properties of the new fluoroquinolones | Download Table. [\[Link\]](#)
- PubMed. Applications of Fluorine in Medicinal Chemistry. [\[Link\]](#)
- PubMed.
- National Institutes of Health.
- MDPI. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. [\[Link\]](#)
- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [\[Link\]](#)
- PubMed Central.
- European Pharmaceutical Review.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. files.eric.ed.gov [files.eric.ed.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Fluorochromane-2-carboxylic acid manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. nbinno.com [nbinno.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. Synthesis and anti-bacterial activity of some novel 2-(6-fluorochroman-2-yl)-1-alkyl/acyl/aroyl-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [CAS number and molecular structure of 6-Fluorochroman]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116937#cas-number-and-molecular-structure-of-6-fluorochroman>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com